Methyl 5-methylhexa-2,5-dienoate
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Overview
Description
Methyl 5-methylhexa-2,5-dienoate is an organic compound with the molecular formula C₈H₁₂O₂. It is a methyl ester derivative of 5-methylhexa-2,5-dienoic acid. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond. The presence of this conjugated system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylhexa-2,5-dienoate can be synthesized through several methods. One common approach involves the esterification of 5-methylhexa-2,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylhexa-2,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are used
Major Products Formed
Oxidation: Formation of 5-methylhexa-2,5-dienoic acid or its aldehyde derivative.
Reduction: Formation of methyl 5-methylhexanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 5-methylhexa-2,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 5-methylhexa-2,5-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid, which may exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-hexadienoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 2,5-hexadienoate: Similar structure but lacks the conjugated diene system.
Methyl 3-methylhexa-2,4-dienoate: Similar structure but with a different position of the methyl group
Uniqueness
Methyl 5-methylhexa-2,5-dienoate is unique due to its specific conjugated diene system and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
22070-63-9 |
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Molecular Formula |
C₈H₁₂O₂ |
Molecular Weight |
140.18 |
IUPAC Name |
methyl (2E)-5-methylhexa-2,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4,6H,1,5H2,2-3H3/b6-4+ |
SMILES |
CC(=C)CC=CC(=O)OC |
Origin of Product |
United States |
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